

3'-(Trifluoromethyl)acetophenone molecular weight and formula

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Compound of Interest

Compound Name: 3'-(Trifluoromethyl)acetophenone

Cat. No.: B147564

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An In-depth Technical Guide to 3'-(Trifluoromethyl)acetophenone

This technical guide provides a comprehensive overview of the chemical and physical properties of **3'-(Trifluoromethyl)acetophenone**, with a focus on its molecular weight and formula. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

3'-(Trifluoromethyl)acetophenone is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate knowledge of its molecular characteristics is essential for stoichiometric calculations in reaction planning and for the interpretation of analytical data.

Quantitative Data Summary

The fundamental molecular properties of **3'-(Trifluoromethyl)acetophenone** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	C ₉ H ₇ F ₃ O	[1][2][3]
Molecular Weight	188.15 g/mol	[1]
CAS Number	349-76-8	[2][3]
Appearance	Clear colorless to light yellow liquid	[4]
Boiling Point	198-200 °C	[5]
Density	1.235 g/mL	[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3'-(Trifluoromethyl)acetophenone** are critical for reproducible research and development. The following sections outline common experimental procedures.

Synthesis Protocol: From 3-Trifluoromethylaniline

One common laboratory-scale synthesis of **3'-(Trifluoromethyl)acetophenone** involves a diazotization reaction of 3-trifluoromethylaniline followed by a coupling reaction with acetaldoxime.[1][4][6]

Materials:

- 3-Trifluoromethylaniline
- Hydrobromic acid (48%) or Sulfuric acid
- Sodium nitrite
- Acetaldoxime
- Copper (II) sulfate pentahydrate
- Water

- Toluene (optional, for extraction)
- Hydrochloric acid (for hydrolysis)

Procedure:

- Diazotization: 3-Trifluoromethylaniline is suspended in an aqueous solution of hydrobromic or sulfuric acid and cooled to 0-5 °C.[4]
- A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the low temperature to form the diazonium salt.[1][4]
- Coupling: In a separate vessel, a solution of acetaldoxime is prepared, often with a copper salt catalyst like copper (II) sulfate.[1][4]
- The freshly prepared diazonium salt solution is then added to the acetaldoxime solution at a controlled temperature.[1]
- Hydrolysis: The resulting intermediate, **3'-(Trifluoromethyl)acetophenone** oxime, is hydrolyzed using hydrochloric acid and heating to yield the final product.[6]
- Purification: The crude product is typically purified by distillation.[1][6]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The ¹H NMR spectrum is typically recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[5][7] Characteristic signals include a singlet for the methyl protons and multiplets for the aromatic protons.[7]
- ¹³C NMR: The ¹³C NMR spectrum, also run in CDCl₃, provides information on the carbon framework of the molecule.[5]

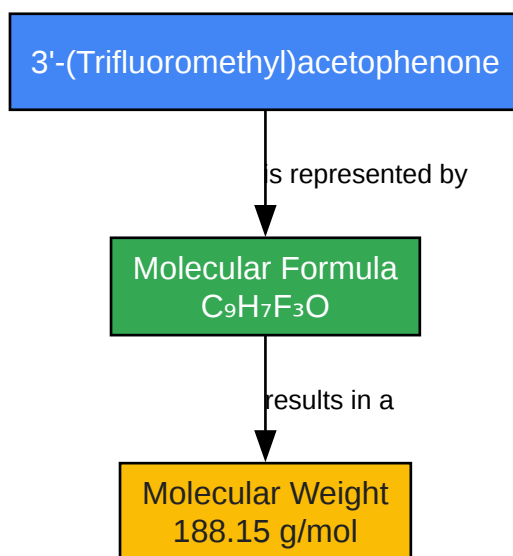
Mass Spectrometry (MS):

- Electron Ionization (EI): Mass spectra are often obtained using electron ionization.[3][5] The molecular ion peak (M⁺) is observed at an m/z corresponding to the molecular weight of the

compound.[3] A prominent fragment peak is often observed due to the loss of the methyl group.

Logical Relationships

The relationship between the compound's identity, its chemical formula, and its molecular weight is fundamental. This can be visualized as a direct logical flow from the name to its structural representation and then to its calculated mass.



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Caption: Logical flow from compound name to molecular formula and weight.

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